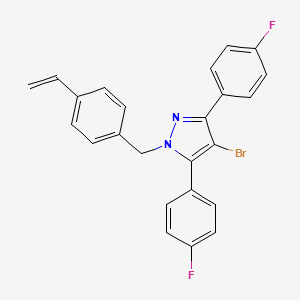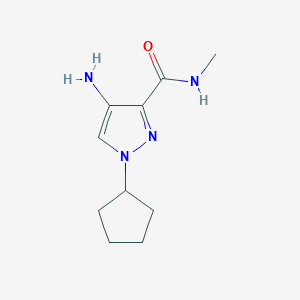
1-(4-Methylbenzyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Methylbenzyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid is a chemical compound with the following structural formula:
C14H11F3N2O2
This compound belongs to the class of pyrazole derivatives and contains both a carboxylic acid group and a trifluoromethyl substituent. Trifluoromethyl groups are known for their unique electronic properties and play a crucial role in pharmaceuticals, agrochemicals, and materials .
準備方法
Synthetic Routes: Several synthetic routes exist for the preparation of 1-(4-Methylbenzyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid. One common approach involves the reaction of 4-methylbenzylamine with trifluoromethyl isocyanate, followed by cyclization to form the pyrazole ring. The carboxylic acid group can be introduced through subsequent hydrolysis or other functional group transformations.
Reaction Conditions: The reaction typically occurs under mild conditions, and the choice of solvents and catalysts depends on the specific synthetic route. Researchers have explored various conditions to optimize yield and selectivity.
Industrial Production Methods: While industrial-scale production methods may vary, the synthesis of this compound often involves efficient and scalable processes to meet commercial demand.
化学反応の分析
1-(4-Methylbenzyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions:
Oxidation: It may be oxidized to form related derivatives.
Substitution: The trifluoromethyl group can participate in substitution reactions.
Reduction: Reduction of the carboxylic acid group or other functional groups is possible.
Common reagents include strong acids, bases, and transition metal catalysts. The major products formed depend on the specific reaction conditions.
科学的研究の応用
化学::
- より複雑な分子の合成におけるビルディングブロックとして使用されています。
- その反応性と材料科学における潜在的な用途について調査されています。
- 酵素や受容体との相互作用を含む、その生物活性について研究されています。
- 創薬と開発において応用される可能性があります。
- 農薬、医薬品中間体、特殊化学品の合成に用いられています。
作用機序
1-(4-メチルベンジル)-3-(トリフルオロメチル)-1H-ピラゾール-5-カルボン酸がどのように作用するのか、その正確なメカニズムは、現在も研究が進められている分野です。特定の分子標的または経路との相互作用が関与している可能性がありますが、これらのメカニズムを解明するには、さらなる研究が必要です。
6. 類似の化合物との比較
同一の置換基を持つ直接のアナログはありませんが、研究者はしばしば、この化合物をトリフルオロメチル基を含む他のピラゾール誘導体と比較します。その独自性は、メチルベンジル基とトリフルオロメチル置換基の組み合わせにあります。
類似化合物との比較
While there are no direct analogs with identical substituents, researchers often compare this compound to other pyrazole derivatives containing trifluoromethyl groups. Its uniqueness lies in the combination of the methylbenzyl group and the trifluoromethyl substituent.
特性
CAS番号 |
1946823-87-5 |
|---|---|
分子式 |
C13H11F3N2O2 |
分子量 |
284.23 g/mol |
IUPAC名 |
2-[(4-methylphenyl)methyl]-5-(trifluoromethyl)pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C13H11F3N2O2/c1-8-2-4-9(5-3-8)7-18-10(12(19)20)6-11(17-18)13(14,15)16/h2-6H,7H2,1H3,(H,19,20) |
InChIキー |
LQXZKXLOGXUBEG-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)CN2C(=CC(=N2)C(F)(F)F)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl [(3E)-3-{2-[(4-iodophenyl)carbonyl]hydrazinylidene}-2-oxo-2,3-dihydro-1H-indol-1-yl]acetate](/img/structure/B10910143.png)
![1,3,6-trimethyl-N'-[(2E)-1-(5-methyl-1H-pyrazol-1-yl)propan-2-ylidene]-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide](/img/structure/B10910149.png)
![3-cyclopentyl-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}propanamide](/img/structure/B10910153.png)
![4-(4-fluorophenyl)-2-[4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B10910158.png)
![N-[(E)-(4-bromothiophen-2-yl)methylidene]-3-(difluoromethyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-4-amine](/img/structure/B10910159.png)
![2-[3,5-Bis(3,4-dimethoxyphenyl)-4-methyl-1H-pyrazol-1-yl]-4-(2-thienyl)-6-(trifluoromethyl)pyrimidine](/img/structure/B10910161.png)
![2-[4-nitro-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B10910171.png)

![1-[4-(4-Chlorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]proline](/img/structure/B10910194.png)
![4-[(dichloroacetyl)amino]-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B10910195.png)
![1-[4-(3,4-Dichlorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]proline](/img/structure/B10910212.png)


![3-(methylsulfanyl)-N-[(E)-{5-[(2,4,6-trichlorophenoxy)methyl]furan-2-yl}methylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B10910234.png)
